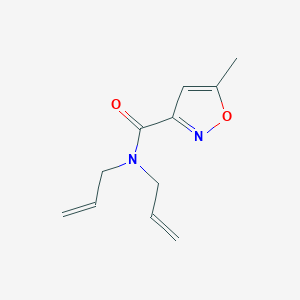![molecular formula C24H32ClN3O4 B4884302 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4884302.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is commonly used in scientific research to study the role of dopamine in various physiological and pathological conditions.
Wirkmechanismus
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 works by inhibiting the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic neurotransmission, which can have various effects on behavior and cognition. N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has high selectivity for the dopamine transporter and does not affect other neurotransmitter systems.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has been shown to have various biochemical and physiological effects in animal and human studies. It can increase locomotor activity, enhance cognitive function, and reduce drug-seeking behavior in animal models. In humans, N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has been shown to improve working memory and attention in healthy individuals and reduce symptoms of depression in patients with major depressive disorder.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has several advantages for lab experiments. It is a highly selective dopamine reuptake inhibitor, which allows for specific manipulation of dopaminergic neurotransmission. It is also readily available and relatively inexpensive. However, N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain its effects. It can also have side effects such as hyperactivity and seizures at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909. One area of interest is the role of dopamine in addiction and drug abuse. N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has been shown to reduce drug-seeking behavior in animal models, and further research could investigate its potential as a treatment for addiction in humans. Another area of interest is the role of dopamine in psychiatric disorders such as schizophrenia and depression. N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has been shown to improve symptoms of depression in humans, and further research could investigate its potential as a treatment for other psychiatric disorders. Additionally, research could investigate the potential of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 as a tool for studying the neurobiology of dopamine and its role in behavior and cognition.
Synthesemethoden
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 can be synthesized from 3,4,5-triethoxybenzoic acid and 3-chloro-4-(4-methyl-1-piperazinyl)aniline through a series of chemical reactions. The synthesis involves the protection of the amine group, followed by the formation of the amide bond, and then deprotection of the amine group to yield the final product. The purity and yield of the product can be improved by various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions. It is commonly used in animal models to investigate the effects of dopamine reuptake inhibition on behavior, cognition, and addiction. N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has also been used in human studies to investigate the role of dopamine in psychiatric disorders such as schizophrenia and depression.
Eigenschaften
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN3O4/c1-5-30-21-14-17(15-22(31-6-2)23(21)32-7-3)24(29)26-18-8-9-20(19(25)16-18)28-12-10-27(4)11-13-28/h8-9,14-16H,5-7,10-13H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDBEXURCIXPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3,4,5-triethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4884233.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)
![methyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4884252.png)
![butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)


![2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884269.png)


![N-{3-chloro-5-[(4-chlorophenyl)sulfonyl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4884288.png)


![ethyl 4-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4884311.png)
